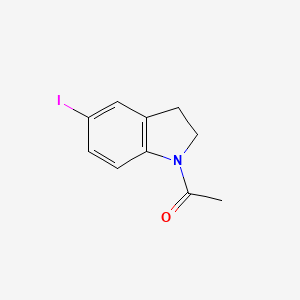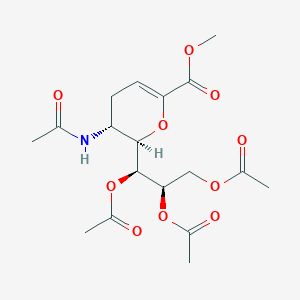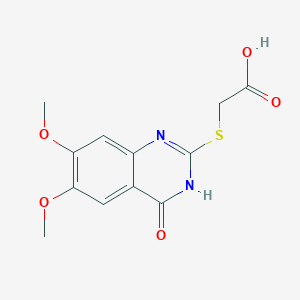
2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a chemical compound with the molecular formula C13H14N2O5S It is a derivative of quinazoline, a heterocyclic compound known for its diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline with a suitable thioacetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thioacetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of alkylated derivatives at the thioacetic acid moiety.
科学的研究の応用
2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
- 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid
Uniqueness
2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the quinazoline ring and the presence of the thioacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
886500-90-9 |
|---|---|
分子式 |
C12H12N2O5S |
分子量 |
296.30 g/mol |
IUPAC名 |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C12H12N2O5S/c1-18-8-3-6-7(4-9(8)19-2)13-12(14-11(6)17)20-5-10(15)16/h3-4H,5H2,1-2H3,(H,15,16)(H,13,14,17) |
InChIキー |
GYZADVNFSVNZTB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)


![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11837505.png)
![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)
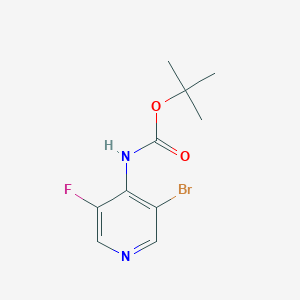
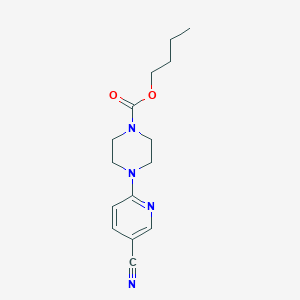
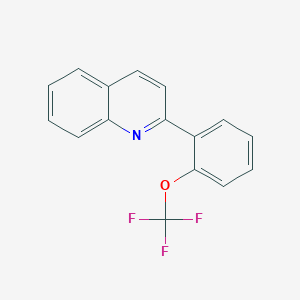
![7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B11837523.png)
